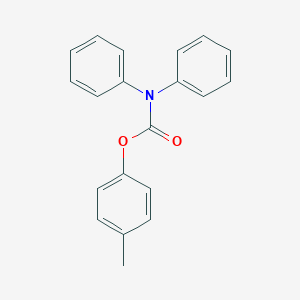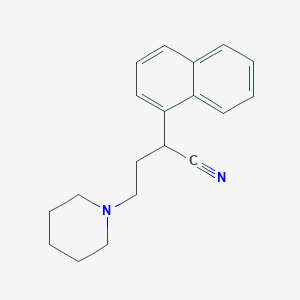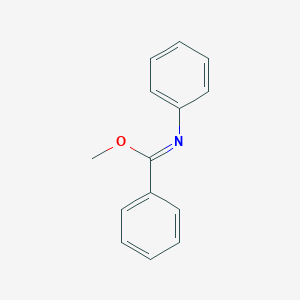
Benzenecarboximidic acid, N-phenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidic acid, N-phenyl-, methyl ester, also known as methyl N-phenylbenzimidate, is a chemical compound with the molecular formula C14H13N2O2. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various reactions. It is also known to form hydrogen bonds with other molecules, which can influence its reactivity.
Biochemical and Physiological Effects:
Methyl N-phenylbenzimidate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity in animals. It is also not known to have any significant mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate in lab experiments is its versatility. It can be used for various applications, including the synthesis of organic compounds and the preparation of metal complexes. It is also relatively easy to handle and has low toxicity. However, one of the limitations of using this compound is its high cost, which can limit its use in some experiments.
Future Directions
There are several potential future directions for the use of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate in scientific research. One possible direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate can be achieved through several methods, including the reaction of N-phenylbenzimidoyl chloride with methanol or the reaction of N-phenylbenzimidoyl chloride with sodium methoxide. The latter method is preferred as it yields a higher purity product.
Scientific Research Applications
Methyl N-phenylbenzimidate has been extensively used in scientific research for various applications. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
properties
CAS RN |
6780-39-8 |
|---|---|
Product Name |
Benzenecarboximidic acid, N-phenyl-, methyl ester |
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C14H13NO/c1-16-14(12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
KDKHRAVKGIIQHF-UHFFFAOYSA-N |
SMILES |
COC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



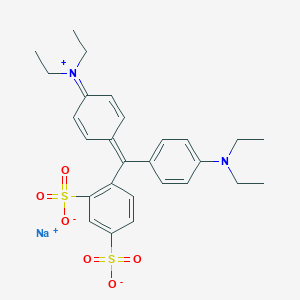

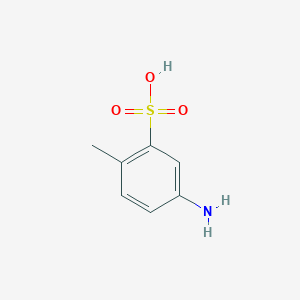
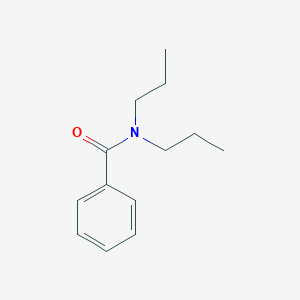


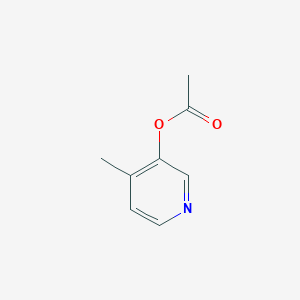

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)

